molecular formula C9H4N2O2 B3051561 1,3-Dioxoisoindoline-5-carbonitrile CAS No. 34613-09-7

1,3-Dioxoisoindoline-5-carbonitrile

Cat. No. B3051561
Key on ui cas rn: 34613-09-7
M. Wt: 172.14 g/mol
InChI Key: QHDMHBFJCZJMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09024027B2

Procedure details

A mixture of 5-bromoisoindoline-1,3-dione (2.5 g, 11.06 mmol) and Pd(Ph3P)4 (1.406 g, 1.217 mmol) in DMF (50 ml) was accurately degassed with nitrogen, then Zn(CN)2 (1.299 g, 11.06 mmol) was added, and the solution, splitted in 5 vials, was heated under microwave irradiation at 200° C. for 1 hour. A 3% aqueous solution of NH4OH (200 ml) was added, and the organic phase was extracted with ethyl acetate (3×150 ml). The combined organic layers were washed with brine (150 ml), dried over sodium sulfate and concentrated to dryness. The crude was purified by silica gel flash chromatography (100% DCM to DCM:MeOH=99:1) to afford 1,3-dioxoisoindoline-5-carbonitrile as (0.522 g, 3.03 mmol, 27.4% yield, MS/ESI+ 172.9 [MH]+).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.406 g
Type
catalyst
Reaction Step One
Name
Zn(CN)2
Quantity
1.299 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[NH:6][C:5]2=[O:12].[CH3:13][N:14](C=O)C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C-]#N.[C-]#N.[Zn+2]>[O:11]=[C:7]1[C:8]2[C:4](=[CH:3][C:2]([C:13]#[N:14])=[CH:10][CH:9]=2)[C:5](=[O:12])[NH:6]1 |f:3.4.5,^1:21,23,42,61|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC=1C=C2C(NC(C2=CC1)=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
1.406 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Zn(CN)2
Quantity
1.299 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was accurately degassed with nitrogen
CUSTOM
Type
CUSTOM
Details
the solution, splitted in 5 vials
ADDITION
Type
ADDITION
Details
A 3% aqueous solution of NH4OH (200 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted with ethyl acetate (3×150 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica gel flash chromatography (100% DCM to DCM:MeOH=99:1)

Outcomes

Product
Name
Type
product
Smiles
O=C1NC(C2=CC(=CC=C12)C#N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 27.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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